molecular formula C21H22ClN3O2 B4520600 N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B4520600
M. Wt: 383.9 g/mol
InChI Key: PBBLQKHJSUYNTO-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethylamino group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Dimethylamino Group: This can be done through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate products to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the oxazole ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce reduced oxazole derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects through binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
  • N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide

Uniqueness

N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to similar compounds.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-14-4-6-16(7-5-14)20-12-18(24-27-20)21(26)23-13-19(25(2)3)15-8-10-17(22)11-9-15/h4-12,19H,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBLQKHJSUYNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

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